

Spectroscopic Data Comparison: A Technical Guide to Phthalimidoamlodipine and Its Related Impurities

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Compound of Interest

Compound Name: *Phthalimidoamlodipine*

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[City, State] – [Date] – In the landscape of pharmaceutical development and quality control, the rigorous characterization of active pharmaceutical ingredients (APIs) and their impurities is paramount. This guide offers a detailed spectroscopic comparison of **Phthalimidoamlodipine**, a known impurity of Amlodipine, with its parent drug and other related impurities. This document is intended for researchers, scientists, and drug development professionals, providing objective experimental data and in-depth analysis to aid in the identification and control of these substances.

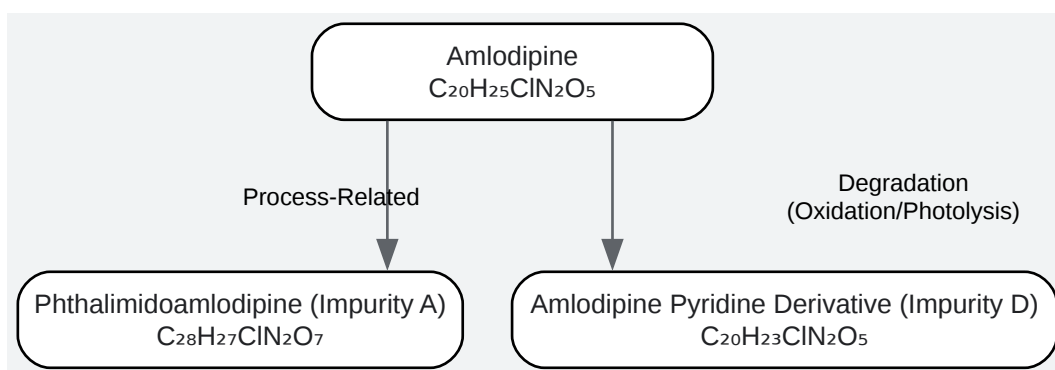
Introduction: The Imperative of Impurity Profiling

Amlodipine, a widely prescribed calcium channel blocker, is susceptible to degradation under various stress conditions, including exposure to acid, base, oxidation, and light.^[1] These degradation pathways can lead to the formation of several impurities, which may impact the safety and efficacy of the final drug product. **Phthalimidoamlodipine**, also known as Amlodipine Impurity A, is a process-related impurity that can arise during the synthesis of Amlodipine.^{[2][3]} Understanding the distinct spectroscopic signatures of **Phthalimidoamlodipine** and other degradation products is crucial for developing robust analytical methods for their detection and quantification.

This guide focuses on the comparative analysis of **Phthalimidoamlodipine** and key Amlodipine impurities, primarily the pyridine derivative (Amlodipine Impurity D), using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Molecular Structures

A clear understanding of the structural differences between Amlodipine, **Phthalimidoamlodipine**, and the Amlodipine pyridine derivative is fundamental to interpreting their spectroscopic data.



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Caption: Structural relationship between Amlodipine and its impurities.

Spectroscopic Data Comparison

The following sections provide a detailed comparison of the spectroscopic data obtained for **Phthalimidoamlodipine** and the Amlodipine pyridine derivative. The data for the parent Amlodipine molecule is also included for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for structure elucidation.

¹H NMR Data Comparison

Proton Assignment	Amlodipine (δ ppm)	Phthalimidoamlo dipine (δ ppm)	Amlodipine Pyridine Derivative (δ ppm)	Key Differentiating Features
-NH (Dihydropyridine)	~5.7 (br s)	~5.7 (br s)	Absent	Absence of the -NH proton signal is a clear indicator of the aromatization of the dihydropyridine ring.
Aromatic Protons	7.1-7.4 (m)	7.1-7.4 (m), 7.7-7.9 (m)	7.1-7.5 (m)	Appearance of signals in the 7.7-7.9 ppm region for Phthalimidoamlo dipine, corresponding to the phthalimide group protons.
-CH (C4)	~5.3 (s)	~5.3 (s)	Absent	The singlet for the C4 proton of the dihydropyridine ring is absent in the pyridine derivative.
-OCH ₂ CH ₂ -	~3.6 (t), ~2.9 (t)	~3.8 (t), ~4.0 (t)	~4.3 (t), ~3.1 (t)	Significant downfield shift of the protons in the ethoxy chain of Phthalimidoamlo dipine due to the electron-

withdrawing
phthalimide
group.

Slight downfield
shift in the
pyridine
derivative due to
the aromatic
nature of the
ring.

-CH₃ (C6)

~2.3 (s)

~2.3 (s)

~2.5 (s)

Ester -OCH₃

~3.5 (s)

~3.5 (s)

~3.6 (s)

Ester -OCH₂CH₃

~4.0 (q), ~1.2 (t)

~4.0 (q), ~1.2 (t)

~4.1 (q), ~1.2 (t)

¹³C NMR Data Comparison

Carbon Assignment	Amlodipine (δ ppm)	Phthalimidoamlodipine (δ ppm)	Amlodipine Pyridine Derivative (δ ppm)	Key Differentiating Features
Dihydropyridine Ring C=C	~104, ~147	~104, ~147	Aromatic carbons (~125-150)	Significant changes in the chemical shifts of the ring carbons upon aromatization.
Dihydropyridine Ring C-NH	~102	~102	Aromatic carbons	
C4	~39	~39	Aromatic carbon	
Phthalimide C=O	N/A	~168	N/A	Presence of two carbonyl signals from the phthalimide group.
Phthalimide Aromatic C	N/A	~123, ~132, ~134	N/A	Characteristic signals for the aromatic carbons of the phthalimide moiety.
Ester C=O	~167, ~168	~167, ~168	~166, ~167	
-OCH ₂ CH ₂ -	~68, ~41	~67, ~38	~69, ~40	

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns that aid in structural elucidation.

Mass Spectral Data Comparison

Compound	Molecular Ion [M+H] ⁺ (m/z)	Key Fragment Ions (m/z)	Interpretation of Fragmentation
Amlodipine	409.1	238.1, 294.1	The base peak at m/z 238.1 corresponds to the cleavage of the side chain. [4]
Phthalimidoamlodipine	539.1	408.1, 160.0, 147.0	The loss of the phthalimide group (147 u) is a characteristic fragmentation. The ion at m/z 160 corresponds to the protonated phthalimide moiety.
Amlodipine Pyridine Derivative	407.1	236.1, 292.1	Aromatization of the dihydropyridine ring results in a molecular ion two mass units lower than Amlodipine. Fragmentation pattern is altered due to the stable pyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups.

FTIR Data Comparison

Functional Group	Amlodipine (cm ⁻¹)	Phthalimidoamlodipine (cm ⁻¹)	Amlodipine Pyridine Derivative (cm ⁻¹)	Key Differentiating Features
N-H Stretch (Dihydropyridine)	~3300	~3300	Absent	The absence of the N-H stretching vibration is a key indicator for the pyridine derivative. [5]
C=O Stretch (Ester)	~1690, ~1670	~1690, ~1670	~1700, ~1680	Two distinct carbonyl stretching bands characteristic of the phthalimide group.
C=O Stretch (Phthalimide)	N/A	~1770, ~1715	N/A	
C=C Stretch (Aromatic)	~1615, ~1490	~1615, ~1490	Increased intensity and potential shifts	Increased intensity of aromatic C=C stretching bands in the pyridine derivative due to the fully aromatic ring.
C-O Stretch	~1270, ~1100	~1270, ~1100	~1270, ~1100	

Experimental Protocols

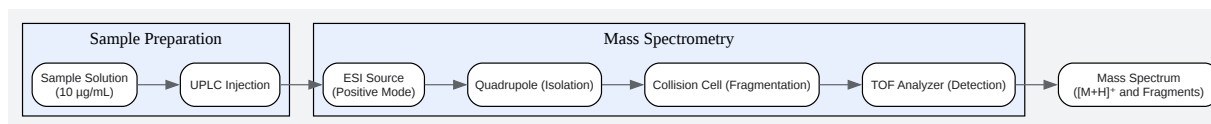
To ensure the reproducibility and accuracy of the presented data, the following experimental protocols are provided.

NMR Spectroscopy

- Instrument: Bruker Avance 400 MHz Spectrometer
- Solvent: Deuterated chloroform (CDCl_3) or Dimethyl sulfoxide- d_6 (DMSO-d_6)
- Standard: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Procedure:
 - Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra using standard pulse sequences.
 - Process the data using appropriate software for Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (ESI-MS/MS)

- Instrument: Waters Xevo G2-XS QToF Mass Spectrometer with an Acquity UPLC I-Class system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Procedure:
 - Prepare sample solutions at a concentration of approximately 10 $\mu\text{g/mL}$ in a suitable solvent (e.g., methanol or acetonitrile).
 - Infuse the sample solution directly into the ESI source or inject it via the UPLC system.
 - Acquire full scan mass spectra to determine the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns.



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Caption: Experimental workflow for ESI-MS/MS analysis.

FTIR Spectroscopy

- Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory.
- Procedure:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the built-in clamp to ensure good contact.
 - Record the spectrum in the range of 4000-400 cm^{-1} .
 - Perform a background scan prior to sample analysis.

Conclusion

The spectroscopic techniques of NMR, MS, and FTIR provide a robust framework for the differentiation of **Phthalimidoamlodipine** from Amlodipine and its other related impurities. The key distinguishing features for **Phthalimidoamlodipine** include the presence of characteristic signals for the phthalimide group in both NMR and FTIR spectra, and a unique fragmentation pattern in mass spectrometry. The Amlodipine pyridine derivative is readily identified by the absence of the dihydropyridine N-H proton and the aromatization of the central ring, which is evident across all three spectroscopic methods. This guide provides a foundational dataset and analytical workflow to support the development of reliable methods for impurity profiling in Amlodipine drug substances and products, ultimately contributing to the assurance of pharmaceutical quality and patient safety.

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